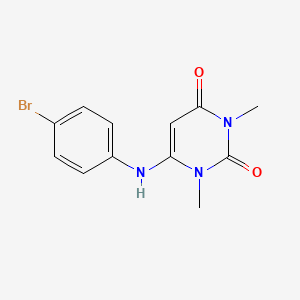
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione is an organic compound that features a pyrimidine ring substituted with a 4-bromoanilino group at the 6-position and two methyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method involves the use of hydrazine hydrate and iron oxide as catalysts in ethanol, resulting in a high yield of the desired product . The reaction conditions must be carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Proper handling and storage of the reagents and products are crucial due to the potential toxicity and reactivity of the compounds involved.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromoanilino group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, iron oxide, and various nucleophiles such as potassium iodide and sulfuric acid . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce different oxidized derivatives.
Aplicaciones Científicas De Investigación
6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as a precursor for the preparation of dyes, pigments, and other organic compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione include:
- 4-Bromoaniline
- 1,3-Dimethylpyrimidine-2,4-dione
- 2,4,6-Tribromoaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 4-bromoanilino group with the 1,3-dimethylpyrimidine-2,4-dione scaffold. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
6-(4-bromoanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-8(13)4-6-9/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJFCFAJQBEKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({4-[(4-NITROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5776632.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
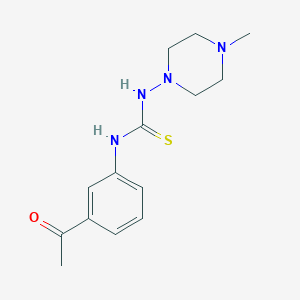
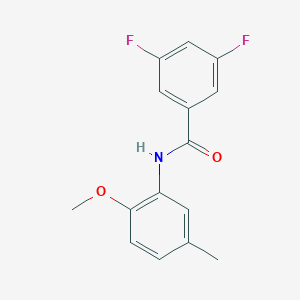
![3-CHLORO-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)BENZAMIDE](/img/structure/B5776672.png)
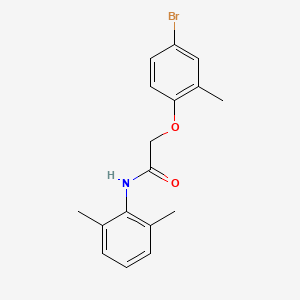
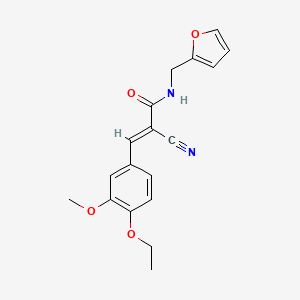
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-fluorobenzoate](/img/structure/B5776687.png)
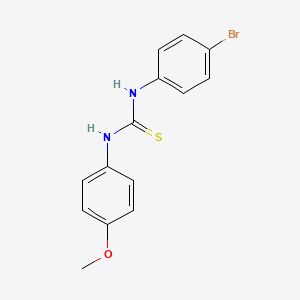
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5776704.png)
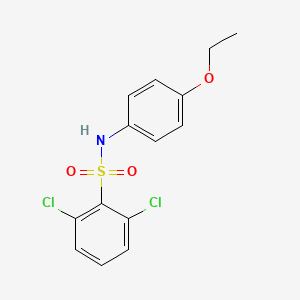
![Ethyl 4-[[(1-ethyl-3-methylpyrazol-4-yl)methyl-methylcarbamoyl]amino]benzoate](/img/structure/B5776719.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
